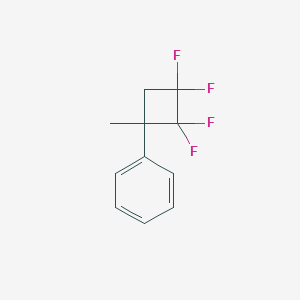

(2,2,3,3-Tetrafluoro-1-methylcyclobutyl)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

(2,2,3,3-tetrafluoro-1-methylcyclobutyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F4/c1-9(8-5-3-2-4-6-8)7-10(12,13)11(9,14)15/h2-6H,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUHYFTGITCVZDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C1(F)F)(F)F)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2,3,3-Tetrafluoro-1-methylcyclobutyl)benzene typically involves the fluorination of a suitable cyclobutyl precursor followed by the introduction of the benzene ring. One common method involves the reaction of a cyclobutyl compound with a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions. The reaction is carried out in an inert atmosphere, often at elevated temperatures, to ensure complete fluorination.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

(2,2,3,3-Tetrafluoro-1-methylcyclobutyl)benzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of fluorinated cyclobutyl ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of partially or fully reduced products.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products Formed

Oxidation: Fluorinated cyclobutyl ketones or carboxylic acids.

Reduction: Partially or fully reduced cyclobutyl derivatives.

Substitution: Halogenated or functionalized benzene derivatives.

Scientific Research Applications

Medicinal Chemistry

Fluorinated Compounds in Pharmaceuticals

The incorporation of fluorine into organic molecules has been shown to enhance biological activity. Fluorinated compounds often exhibit increased metabolic stability and improved pharmacokinetic profiles. For instance, studies indicate that about 20% of marketed drugs contain fluorine, highlighting its significance in drug development .

Potential Therapeutic Uses

Research suggests that (2,2,3,3-Tetrafluoro-1-methylcyclobutyl)benzene could serve as a scaffold for developing new pharmaceuticals. The compound's unique structure may facilitate interactions with biological targets, potentially leading to the discovery of novel therapeutic agents for conditions such as cancer and metabolic disorders .

Materials Science

Organic Light Emitting Diodes (OLEDs)

The compound's properties make it suitable for applications in OLED technology. Fluorinated materials are known to enhance the efficiency and stability of OLEDs due to their unique electronic properties. The incorporation of this compound into OLED formulations could lead to improved performance metrics such as brightness and longevity .

Supramolecular Chemistry

The structural characteristics of this compound allow it to participate in supramolecular assemblies. Its ability to form hydrogen bonds and other non-covalent interactions can be exploited to create complex molecular architectures with potential applications in drug delivery systems and nanotechnology .

Environmental Applications

Fluorinated Compounds in Agrochemicals

Fluorinated compounds are frequently used in agrochemicals due to their effectiveness as pesticides and herbicides. The stability of this compound may enhance the efficacy of agricultural formulations by increasing the persistence of active ingredients in the environment .

Impact on Environmental Chemistry

Research into the environmental fate of fluorinated compounds is critical for assessing their ecological impact. Studies have shown that certain fluorinated compounds can accumulate in the environment and potentially disrupt ecosystems. Understanding the behavior of this compound in various environmental contexts is essential for developing safer chemical practices .

Data Tables

| Application Area | Specific Use | Benefits |

|---|---|---|

| Medicinal Chemistry | Drug development | Enhanced metabolic stability |

| Materials Science | OLED technology | Improved efficiency and stability |

| Environmental Science | Agrochemicals | Increased efficacy and persistence |

| Supramolecular Chemistry | Molecular architectures | Potential for targeted drug delivery |

Case Studies

Case Study 1: Fluorinated Pharmaceuticals

A study examined the effects of fluorination on drug metabolism and efficacy. It was found that compounds similar to this compound exhibited reduced clearance rates in vivo compared to their non-fluorinated counterparts .

Case Study 2: OLED Performance

Research conducted on OLEDs incorporating fluorinated compounds demonstrated a significant increase in light output and operational lifespan when using structures similar to this compound as part of the emissive layer .

Mechanism of Action

The mechanism of action of (2,2,3,3-Tetrafluoro-1-methylcyclobutyl)benzene involves its interaction with molecular targets through its fluorinated cyclobutyl and benzene moieties. The fluorine atoms impart high electronegativity, influencing the compound’s reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to specific biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

2,3,5,6-Tetrafluoro-1,4-bis(trimethylsilyl)benzene

2,3,5,6-Tetrafluoro-7,7,8,8-tetracyanoquinodimethane

- Structure: A quinodimethane backbone with fluorine (2,3,5,6) and cyano groups (7,7,8,8).

- Properties : High melting point (291°C ), solid state, and molecular weight 276.14 g/mol .

- Applications : Used as an electron-accepting material in organic semiconductors and conductive films .

| Compound | Molecular Formula | Molecular Weight (g/mol) | State | Key Applications |

|---|---|---|---|---|

| (2,2,3,3-Tetrafluoro-1-methylcyclobutyl)benzene | C₁₁H₁₀F₄ | 218.19 | Liquid | Research/Specialty Chemicals |

| 2,3,5,6-Tetrafluoro-1,4-bis(trimethylsilyl)benzene | C₁₂H₁₈F₄Si₂ | 322.44 | Solid | Crystallography/Polymer Research |

| 2,3,5,6-Tetrafluoro-7,7,8,8-tetracyanoquinodimethane | C₁₂F₄N₄ | 276.14 | Solid | Organic Electronics |

Fluorinated Alcohols and Ethers

2,2,3,3-Tetrafluoro-1-propanol (TFP)

2,2,3,3-Tetrafluoro-1-(1,1,2,2-tetrafluoroethoxy)propane

- Structure : Propane backbone with fluorinated ethoxy and propyl groups.

- Properties : Boiling point 93°C , density 1.5323 g/cm³ , liquid .

- Applications : Eco-friendly hydrofluoroether (HFE) alternative for electronic cleaning and foam blowing .

| Compound | Molecular Formula | Boiling Point (°C) | Density (g/cm³) | Key Applications |

|---|---|---|---|---|

| 2,2,3,3-Tetrafluoro-1-propanol | C₃H₄F₄O | 109 | 1.47 | Organic Solvent |

| 2,2,3,3-Tetrafluoro-1-(1,1,2,2-tetrafluoroethoxy)propane | C₅H₄F₈O | 93 | 1.5323 | Foaming Agent/Electronic Cleaning |

Fluorinated Alkenes and Pharmaceutical Intermediates

2,3,3,3-Tetrafluoro-1-butene

- Structure : A fluorinated alkene with fluorine at 2,3,3,3 positions.

Properties : High lipophilicity, metabolic stability, and purity ≥99% .

- Applications: Pharmaceuticals: Intermediate for fluoroquinolone antibiotics and fluorinated corticosteroids. Materials: Precursor for fluoropolymers and surfactants with enhanced thermal/chemical resistance .

Key Comparative Insights

Structural Influence on Properties :

- The cyclobutyl-benzene framework of the target compound provides rigidity and fluorination-driven hydrophobicity, distinguishing it from linear fluorinated alcohols (e.g., TFP) or alkenes (e.g., 2,3,3,3-tetrafluoro-1-butene).

- Bulky substituents (e.g., trimethylsilyl groups in 2.1.1) reduce reactivity compared to the unhindered benzene ring in the target compound.

Application Divergence :

- While fluorinated aromatics like 2.1.2 are tailored for electronics, the target compound’s undefined applications suggest exploratory roles in fluorinated coatings or drug delivery systems.

- Fluorinated alcohols/ethers (2.2.1, 2.2.2) excel as solvents, whereas the target compound’s liquid state and stability may suit specialized synthetic protocols.

Research Gaps: Limited data on the target compound’s thermal stability and solubility necessitate further studies to benchmark it against established fluorinated analogs.

Biological Activity

(2,2,3,3-Tetrafluoro-1-methylcyclobutyl)benzene is a fluorinated compound that has garnered attention for its potential biological activities. This article explores its synthesis, antibacterial properties, cytotoxicity, and other relevant biological effects based on recent studies.

The compound is synthesized through a series of reactions involving cyclobutane derivatives and fluorinated reagents. The presence of multiple fluorine atoms significantly alters the compound's lipophilicity and reactivity compared to its non-fluorinated counterparts. This modification can enhance its biological activity by affecting membrane permeability and interaction with biological targets.

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of various fluorinated compounds, including this compound.

- In Vitro Studies : A study demonstrated that certain derivatives of tetrafluorinated compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 16 to 64 µg/mL against various strains such as Staphylococcus aureus and Escherichia coli .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Compound A | 16 | Staphylococcus aureus |

| Compound B | 32 | Escherichia coli |

| This compound | TBD | TBD |

Cytotoxicity and Antiproliferative Effects

The cytotoxic effects of this compound were assessed using various cancer cell lines.

- Cell Viability Assays : The compound was tested on K562 leukemia cells using trypan blue exclusion assays. Results indicated a dose-dependent decrease in cell viability with an increase in reactive oxygen species (ROS), suggesting potential apoptotic activity .

The mechanism by which this compound exerts its biological effects appears to involve:

- Induction of Apoptosis : Flow cytometry analysis revealed that the compound increased the activity of caspases 3 and 7 in treated cells, indicating activation of the intrinsic apoptotic pathway .

Case Studies

Several case studies have highlighted the biological implications of fluorinated compounds similar to this compound:

- Case Study on Antibacterial Efficacy : A comparative study showed that fluorinated benzene derivatives had enhanced antibacterial properties compared to their non-fluorinated analogs. The study concluded that fluorination could be a strategic modification for developing new antibacterial agents .

- Case Study on Cytotoxicity : Another investigation focused on the antiproliferative effects of fluorinated compounds on cancer cell lines. It was found that these compounds could induce significant apoptosis in K562 cells through ROS generation .

Q & A

Q. What are the established synthetic routes for (2,2,3,3-Tetrafluoro-1-methylcyclobutyl)benzene, and what critical parameters govern their success?

Synthesis typically involves fluorination of cyclobutane precursors under inert atmospheres (e.g., nitrogen) and precise temperature control (~−78°C to 150°C) to avoid side reactions. Key steps include halogen exchange (e.g., using KF/AgF) and cyclization of fluorinated intermediates. The steric hindrance of the methyl group and fluorine substituents necessitates catalysts like Pd(0) or Cu(I) for cross-coupling with benzene derivatives .

Q. How is the molecular structure of this compound characterized experimentally?

Structural elucidation employs:

- X-ray crystallography : Resolves spatial arrangements of the cyclobutane ring and substituents, with bond angles and distances revealing strain effects (e.g., C-F bond lengths ~1.32–1.35 Å) .

- Multinuclear NMR : <sup>19</sup>F NMR (δ −120 to −160 ppm) identifies fluorine environments, while <sup>13</sup>C NMR distinguishes methyl (δ 15–25 ppm) and aromatic carbons (δ 120–140 ppm) .

Q. What reactivity patterns are observed in this compound due to fluorine substituents?

Fluorine’s electronegativity polarizes adjacent bonds, enhancing electrophilic aromatic substitution (EAS) regioselectivity. For example, Friedel-Crafts alkylation occurs preferentially at the para position of the benzene ring. Additionally, fluorines stabilize carbocation intermediates in ring-opening reactions, enabling selective functionalization .

Advanced Research Questions

Q. How do computational methods predict the electronic and steric effects of fluorine substituents in this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) quantify:

- Electron-withdrawing effects : Fluorines lower the HOMO energy (−8.5 eV), reducing aromatic ring reactivity.

- Steric maps : Van der Waals radii of fluorine (1.47 Å) and methyl groups create torsional strain (~10 kcal/mol) in the cyclobutane ring, influencing conformational stability .

Q. What methodologies assess the thermal stability of this compound in polymer matrices?

Q. How can researchers resolve contradictions in reported reaction yields for fluorinated cyclobutane derivatives?

Systematic variable analysis is recommended:

- Catalyst screening : Compare Pd(0) vs. Cu(I) in cross-coupling steps (yields vary by 20–40%).

- Solvent effects : Polar aprotic solvents (e.g., DMF) improve fluorination efficiency over THF due to better ion solvation.

- Kinetic studies : Monitor intermediates via in-situ <sup>19</sup>F NMR to identify rate-limiting steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.